molecular formula C15H13F2N3O2S B2865042 N-(3,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946269-13-2

N-(3,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2865042
CAS No.: 946269-13-2
M. Wt: 337.34
InChI Key: DYZXHGZAJANUFD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. This compound is widely used in research to investigate the role of necroptosis in various disease models, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury. By selectively inhibiting RIPK1 kinase activity, it effectively blocks the formation of the necrosome complex, thereby preventing cell death via this pathway and allowing researchers to dissect its contribution to pathological processes. The research value of this inhibitor lies in its utility as a precise chemical tool for elucidating necroptotic signaling cascades and for validating RIPK1 as a therapeutic target in preclinical studies. Its application extends to in vitro assays to study cell death mechanisms and in vivo models to assess the therapeutic potential of RIPK1 inhibition. A study published in the Journal of Medicinal Chemistry identified and characterized this compound, among others, for its favorable kinase selectivity and efficacy in a model of hypoxic-ischemic brain injury, highlighting its significance in translational research. For Research Use Only.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c16-10-5-4-8(6-11(10)17)18-13(21)7-23-14-9-2-1-3-12(9)19-15(22)20-14/h4-6H,1-3,7H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZXHGZAJANUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H18_{18}F2_{2}N4_{4}O2_{2}S
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CSC(C(CCC1)=C1N1Cc2ccncc2)=NC1=O)Nc(ccc(F)c1)c1F

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism has been observed in various cancer cell lines including MCF-7 and A549 cells .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Cyclooxygenase (COX) : Similar compounds have shown potential as selective COX inhibitors. Inhibition of COX enzymes is crucial in managing inflammation and pain associated with various diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Fluorination : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Structural FeatureImpact on Activity
3,4-DifluorophenylIncreased binding affinity to target proteins
CyclopentapyrimidineEnhanced anticancer activity through ROS generation

Study 1: Antitumor Efficacy

A study evaluated the anticancer effects of a related compound in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls. The compound's mechanism was linked to apoptosis via ROS pathways .

Study 2: COX Inhibition

Another study focused on the inhibition of COX enzymes by structurally similar compounds. The findings suggested that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Cyclopenta[d]pyrimidinone Derivatives

  • Main Compound: The cyclopenta[d]pyrimidinone core is fused with a sulfanyl acetamide group.
  • Analog with Diethylamino Propyl Substituent: describes a derivative with a 3-(diethylamino)propyl group at the N1 position of the pyrimidinone ring. This modification increases molecular weight (MW: ~529.6 g/mol) and introduces a basic tertiary amine, likely improving solubility in acidic environments .

Thieno-Pyrimidine Derivatives

  • N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Replaces the cyclopenta[d]pyrimidinone with a thieno-pyrimidine core. The thiophene ring alters electronic properties (e.g., π-conjugation) and may influence redox activity. This compound has a lower molecular weight (MW: 326.0 g/mol) and a 53% synthetic yield, suggesting moderate accessibility .

Substituent Effects

Halogenated Aryl Groups

  • 3,4-Difluorophenyl (Main Compound): Fluorine atoms increase electronegativity and metabolic resistance compared to non-halogenated analogs.
  • 3,4-Dichlorophenyl () : Substitution with chlorine in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide enhances lipophilicity (ClogP ≈ 3.5) but may reduce solubility. Crystallographic data reveal conformational flexibility, with three distinct molecules in the asymmetric unit, impacting solid-state packing .

Linker Modifications

  • Sulfanyl vs.

Complex Hybrid Structures

Pyrazolo[3,4-d]pyrimidine-Chromenone Hybrids ()

  • Example 83: Combines pyrazolo[3,4-d]pyrimidine with a chromen-4-one system. The fluorinated aryl groups and dimethylamino substituents create a high-MW compound (571.2 g/mol), likely affecting pharmacokinetics (e.g., oral bioavailability). The synthesis involves palladium-catalyzed cross-coupling, yielding 19% of the target product .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-(3,4-Difluorophenyl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide Cyclopenta[d]pyrimidinone 3,4-Difluorophenyl, sulfanyl ~380.4 Balanced lipophilicity, potential kinase target
2-({1-[3-(Diethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide Cyclopenta[d]pyrimidinone Diethylamino propyl ~529.6 Enhanced solubility via tertiary amine
N-[3-(Thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Thieno[2,3-d]pyrimidine 3-Oxy linkage 326.0 Moderate synthetic yield (53%)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl ~395.3 Polymorphic crystal structure
Pyrazolo[3,4-d]pyrimidine-chromenone hybrid (Example 83) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone 571.2 High complexity, low synthetic yield (19%)

Key Research Findings

Synthetic Accessibility: Derivatives with simpler cores (e.g., cyclopenta[d]pyrimidinone) generally achieve higher yields (e.g., 53% for ’s compound) compared to hybrid systems (19% in ) .

Conformational Flexibility : Crystal structures () demonstrate that substituents like dichlorophenyl induce conformational polymorphism, which may affect formulation stability .

Preparation Methods

Cyclocondensation of Cyclopentanone Derivatives

Adapting methods from cyclopenta[d]pyrimidine syntheses, the core structure is formed via cyclocondensation:

  • Reactants : 2-Carbethoxycyclopentanone (1.0 eq), thiourea (1.2 eq)
  • Base : Potassium tert-butoxide (1.5 eq) in tert-butanol
  • Conditions : Reflux at 80°C for 24 hours under nitrogen.
  • Mechanism : Base-mediated cyclization forms the pyrimidine ring, with thiourea introducing the sulfur atom.

Procedure :

  • Dissolve 2-carbethoxycyclopentanone (55.7 g) in 400 mL tert-butanol.
  • Add potassium tert-butoxide (1.5 eq) and thiourea (33.7 g).
  • Reflux until completion (TLC monitoring; ethyl acetate/hexane 1:3).
  • Quench with saturated NaCl, extract with chloroform, and crystallize from acetone/chloroform.

Yield : 60–65%.

Oxidation State Adjustment

The initial product (4-hydroxy analogue) requires oxidation to introduce the ketone:

  • Oxidizing agent : Jones reagent (CrO₃/H₂SO₄) at 0°C.
  • Workup : Neutralize with NaHCO₃, extract with DCM, and dry over MgSO₄.

Synthesis of N-(3,4-Difluorophenyl)Acetamide Intermediate

Amide Coupling via Schotten-Baumann Reaction

Reactants :

  • 3,4-Difluoroaniline (1.0 eq)
  • Chloroacetyl chloride (1.1 eq)

Conditions :

  • Solvent : Dichloromethane (DCM) at 0°C
  • Base : Triethylamine (2.0 eq)

Procedure :

  • Add chloroacetyl chloride dropwise to a stirred solution of 3,4-difluoroaniline in DCM.
  • Maintain pH >9 with triethylamine.
  • Stir for 2 hours, wash with 5% HCl, and recrystallize from ethanol.

Yield : 85–90%.

Thioether Linkage Formation

Nucleophilic Substitution

Intermediate A (4-mercapto derivative) reacts with Intermediate B (2-chloroacetamide):

  • Solvent : Ethanol/water (3:1)
  • Base : K₂CO₃ (2.0 eq)
  • Conditions : Reflux at 70°C for 6 hours.

Mechanism :

  • Deprotonation of thiol to thiolate.
  • SN2 displacement of chloride.

Workup :

  • Filter and concentrate under reduced pressure.
  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 75–80%.

One-Pot Synthesis Optimization

Integrated Approach Inspired by Industrial Methods

A patent-derived one-pot strategy reduces isolation steps:

  • Combine 2-carbethoxycyclopentanone, thiourea, and KOH in ethanol.
  • Add 2-chloro-N-(3,4-difluorophenyl)acetamide without isolating intermediates.
  • Oxidize in situ with H₂O₂/CH₃COOH.

Advantages :

  • Yield : 70% overall
  • Purity : >95% (HPLC)
  • Scalability : Demonstrated at 1 kg scale.

Critical Parameter Analysis

Reaction Condition Sensitivity

Parameter Optimal Range Effect on Yield
Temperature 70–80°C ±5% per 10°C
pH (thioether step) 8.5–9.5 ±15% outside
Solvent Polarity ε=24–30 (ethanol) Maximizes SN2

Data aggregated from.

Impurity Profiling

Common byproducts:

  • Di-sulfanyl adducts (5–7%): Mitigated by slow addition of chloroacetamide.
  • Oxidized thiols (3%): Controlled via inert atmosphere.

Spectroscopic Validation

¹H NMR Characterization (400 MHz, DMSO-d₆)

Assignment δ (ppm) Multiplicity
Cyclopenta CH₂ 2.35–2.78 m, 4H
Acetamide CH₂ 3.92 s, 2H
Aromatic H 7.12–7.45 dd, 3H
NH 10.21 s, 1H

Data corroborated by.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst : NaI (0.1 eq) accelerates thioether formation by 30%.
  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 40%.

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Residence time : 12 minutes vs. 6 hours batch
  • Yield Improvement : 82% → 89%
  • Reference : Analogous to’s DAPY synthesis.

Q & A

Q. What are the critical steps in synthesizing N-(3,4-difluorophenyl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidinones, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key steps:

  • Cyclopenta[d]pyrimidinone formation : Cyclization under reflux with catalysts like p-toluenesulfonic acid in toluene .
  • Sulfanyl incorporation : Thiolation using Lawesson’s reagent or thiourea derivatives in anhydrous DMF at 80–100°C .
  • Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling with 3,4-difluoroaniline .
    Optimization : Use DOE (Design of Experiments) to test variables (solvent polarity, temperature, stoichiometry). Monitor via TLC/HPLC and characterize intermediates with NMR .

Q. How is structural integrity validated post-synthesis, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of difluorophenyl and cyclopenta[d]pyrimidinone moieties. Look for characteristic shifts:
    • Pyrimidinone C=O at ~165–170 ppm in 13C NMR .
    • Sulfanyl (S–C) signals at ~2.8–3.2 ppm in 1H NMR .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • XRD (if crystalline) : Resolve conformational ambiguities (e.g., planarity of pyrimidinone ring) .

Q. What are the primary challenges in isolating and purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenges : Low solubility in polar solvents, co-elution of byproducts (e.g., des-fluoro analogs) .
  • Solutions :
    • Use silica gel chromatography with gradient elution (hexane:EtOAc → DCM:MeOH).
    • Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Advanced Research Questions

Q. How do substituents on the phenyl and pyrimidinone rings influence bioactivity, and what SAR trends are observed in analogs?

Methodological Answer:

  • Fluorine positioning : 3,4-Difluorophenyl enhances metabolic stability vs. mono-fluoro analogs (logP reduction by ~0.3) .
  • Pyrimidinone modifications : 2-oxo group is critical for kinase inhibition (e.g., CDK2 IC50 < 1 µM vs. 4-oxo analogs with IC50 > 10 µM) .
  • Method : Perform comparative assays (e.g., enzyme inhibition, cytotoxicity) on analogs with systematic substituent variations .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with CDK2 (PDB: 1HCL) to model interactions. Key residues: Lys33 (H-bond with pyrimidinone), Phe82 (π-π stacking with difluorophenyl) .
  • ADMET prediction : SwissADME for bioavailability (TPSA > 80 Ų → low BBB penetration) .
  • MD simulations : GROMACS to assess binding stability (RMSD < 2 Å over 100 ns) .

Q. How can contradictory biological data (e.g., varying IC50 across assays) be resolved?

Methodological Answer:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • Metabolite interference : LC-MS/MS to detect in situ degradation products .

Q. What strategies stabilize the cyclopenta[d]pyrimidinone core under physiological conditions?

Methodological Answer:

  • pH optimization : Maintain pH 7.4 (prevents lactam ring hydrolysis).
  • Formulation : Encapsulate in PEGylated liposomes (reduces degradation rate by 60% in serum) .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF3) at C5 to enhance ring stability .

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